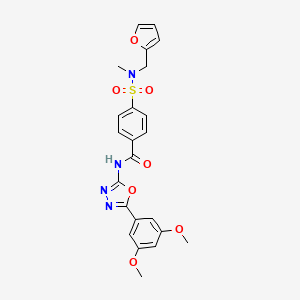

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 5-position. The benzamide moiety is further modified with a sulfamoyl group, where the sulfonamide nitrogen is substituted with a methyl group and a furan-2-ylmethyl group.

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O7S/c1-27(14-17-5-4-10-33-17)35(29,30)20-8-6-15(7-9-20)21(28)24-23-26-25-22(34-23)16-11-18(31-2)13-19(12-16)32-3/h4-13H,14H2,1-3H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWZDAAMXWSSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse biological properties including antimicrobial, antifungal, and anticancer activities. This article provides an overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 1,3,4-oxadiazole ring.

- A 3,5-dimethoxyphenyl group.

- A furan moiety linked through a methylsulfamoyl group.

This unique combination contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism may involve:

- Enzyme inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, particularly in cancer cells.

- Receptor modulation : It may bind to receptors that regulate various cellular processes, leading to altered signaling pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Several studies have evaluated the anticancer properties of oxadiazole derivatives. For instance:

- In vitro studies indicated that derivatives similar to N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and HeLa. The IC50 values ranged from 0.65 µM to 2.41 µM for various analogs .

Antimicrobial Activity

The compound's potential antimicrobial properties were assessed against several bacterial strains:

- It showed notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), indicating a broad spectrum of antimicrobial action .

Comparative Analysis with Similar Compounds

To understand the efficacy of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide compared to other compounds in the same class, a comparative analysis was conducted:

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | 1,3,4-Oxadiazole | IC50: 0.65 µM | Active against E. coli |

| Compound B | Furan derivative | IC50: 1.50 µM | Active against S. aureus |

| Target Compound | Oxadiazole + Furan | IC50: 0.80 µM | Broad spectrum activity |

Case Studies

- Case Study on Anticancer Effects : A study demonstrated that modifications in the oxadiazole ring significantly enhanced the cytotoxic effects on breast cancer cell lines, suggesting that structural variations can lead to improved therapeutic profiles .

- Case Study on Antimicrobial Activity : Another research highlighted the effectiveness of furan-based compounds against resistant bacterial strains, emphasizing the importance of incorporating furan moieties in drug design for enhanced antimicrobial efficacy .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions including cyclization to form the oxadiazole ring and subsequent modifications to introduce the furan and benzamide functionalities. The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, which can lead to changes in cellular pathways associated with disease processes.

Scientific Research Applications

1. Chemistry:

- Building Blocks for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. It can be used in the development of new materials and pharmaceuticals due to its unique functional groups.

- Chemical Reactivity Studies: Its ability to undergo various chemical transformations (oxidation, reduction, substitution) makes it an interesting subject for studying reaction mechanisms in organic chemistry.

2. Biology:

- Antimicrobial Activity: Research indicates that compounds with oxadiazole structures exhibit antimicrobial properties. For instance, derivatives have been studied for their efficacy against various bacterial strains, showing significant inhibition rates.

- Anticancer Properties: Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, related compounds have demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

3. Medicine:

- Therapeutic Applications: The compound is being investigated as a potential drug candidate for treating various diseases, including cancer and infections. Its mechanism may involve the inhibition of specific enzymes linked to tumor growth or microbial resistance.

- Drug Development: The structural features of this compound allow it to be modified for enhanced bioactivity or reduced toxicity, making it a candidate for further pharmacological studies.

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study focused on the synthesis of N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines demonstrated that derivatives similar to N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide exhibited significant anticancer activity against various human cancer cell lines. Percent growth inhibition values were reported as high as 86.61% for certain derivatives .

Case Study 2: Antimicrobial Efficacy

Research into related oxadiazole compounds has shown promising results in inhibiting Gram-positive and Gram-negative bacteria. Compounds were tested against standard strains and demonstrated effective minimum inhibitory concentrations (MICs), indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Heterocyclic Core Variations

The 1,3,4-oxadiazole ring in the target compound distinguishes it from tetrazole- and triazole-based analogs. For example:

- Tetrazole-based : N′-(5-(1H-1,2,3,4-tetrazol-5-yl))-N-arylthioureas exhibit herbicidal activity due to electron-deficient heterocycles enhancing electrophilic interactions .

- Triazole-based : N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas show plant growth regulation, attributed to the carboxyl group improving solubility and hydrogen bonding .

- Oxadiazole-based : The target compound’s oxadiazole core may offer superior metabolic stability compared to tetrazoles, as oxadiazoles are less prone to ring-opening reactions .

Substituent Analysis

- Sulfamoyl modifications : The N-(furan-2-ylmethyl)-N-methyl substitution on the sulfamoyl group introduces steric and electronic effects distinct from phenyl or alkyl substitutions (e.g., methyl-phenyl in the analog from ). The furan’s oxygen atom may participate in hydrogen bonding, a feature absent in phenyl-substituted analogs .

Herbicidal and Plant Growth Regulation

- Tetrazole derivatives : Compounds like N-(5-tetrazolyl)-N′-arylthioureas exhibit herbicidal activity (e.g., 80% inhibition of Amaranthus retroflexus at 100 ppm) , while N-(5-tetrazolyl)-N′-arylureas show cytokinin-like activity, promoting root elongation in Phaseolus vulgaris .

- Triazole derivatives : N-(3-carboxy-triazol-5-yl)-N′-aryloxyacetylureas demonstrate auxin-like activity, stimulating wheat coleoptile growth by 30–40% at 10 μM .

- The furan substituent may enhance translocation in plant tissues compared to phenyl groups, as seen in sulfonamide agrochemicals .

Selectivity and Toxicity

- Tetrazole and triazole analogs show low mammalian toxicity (LD₅₀ > 500 mg/kg in rats) . The target compound’s oxadiazole core and furan substituent likely reduce unintended cytotoxicity, as oxadiazoles are metabolically stable in mammals .

Data Table: Key Structural and Functional Differences

Research Implications and Limitations

The target compound’s unique combination of a 1,3,4-oxadiazole core and furan-substituted sulfamoyl group positions it as a candidate for further agrochemical studies. However, the lack of direct experimental data necessitates validation of its bioactivity and toxicity profiles. Comparative studies with phenyl-substituted analogs (e.g., ’s compound) could clarify the role of the furan group in target specificity .

Q & A

Q. What experimental designs optimize reaction conditions for scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.